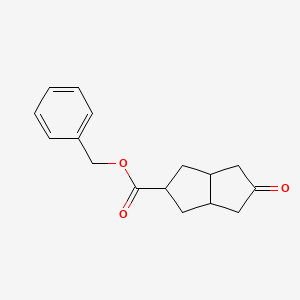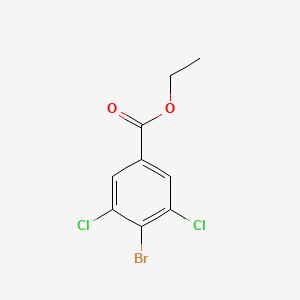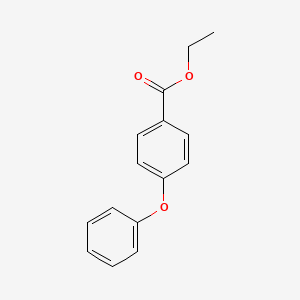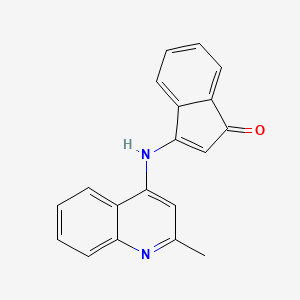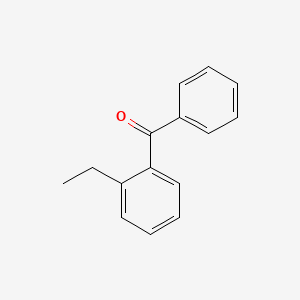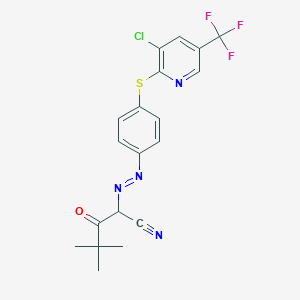
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, or H(3-CF3PA)MDCN, is an organic compound that has been studied for its potential applications in various scientific fields. H(3-CF3PA)MDCN was first synthesized in 2019 by a group of researchers at the University of Tokyo and has since been the subject of numerous research studies. H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery.
Wissenschaftliche Forschungsanwendungen
H(3-CF3PA)MDCN has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN has been shown to be an effective catalyst for the synthesis of various organic compounds, such as amides and esters. In addition, H(3-CF3PA)MDCN has been studied for its potential applications in drug discovery. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Wirkmechanismus
The mechanism of action of H(3-CF3PA)MDCN is not fully understood, however, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and is responsible for the production of prostaglandins, which are molecules that play a role in inflammation and pain. H(3-CF3PA)MDCN is believed to bind to the active site of the COX-2 enzyme and inhibit its activity, thus reducing the production of prostaglandins and resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of H(3-CF3PA)MDCN have not been fully studied, however, it is believed to have anti-inflammatory and analgesic properties. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting the activity of COX-2, H(3-CF3PA)MDCN is believed to reduce the production of prostaglandins, resulting in the reduction of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN is a relatively stable compound and can be stored at room temperature. In addition, H(3-CF3PA)MDCN can be synthesized in a laboratory setting using a three-step process. However, H(3-CF3PA)MDCN is a relatively new compound and the biochemical and physiological effects of the compound have not been fully studied.
Zukünftige Richtungen
The potential applications of H(3-CF3PA)MDCN are numerous and the compound has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. However, the biochemical and physiological effects of the compound have not been fully studied. Future research should focus on understanding the biochemical and physiological effects of H(3-CF3PA)MDCN, as well as exploring its potential applications in drug discovery and organic synthesis. Additionally, further research should be conducted to explore the potential of H(3-CF3PA)MDCN as a catalyst for the synthesis of various organic compounds. Finally, research should be conducted to explore the potential of H(3-CF3PA)MDCN as a therapeutic agent for the treatment of various diseases and disorders.
Synthesemethoden
H(3-CF3PA)MDCN is synthesized using a three-step process. The first step involves the reaction of 3-trifluoromethylphenylacetonitrile with 3-bromopropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 3-trifluoromethylphenylacetonitrile-3-bromopropionic acid. The second step involves the reaction of the intermediate compound with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound, H(3-CF3PA)MDCN. The final step involves the purification of the compound by recrystallization.
Eigenschaften
IUPAC Name |
2-[hydroxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-2-1-3-9(4-8)17-10(18)7(5-15)6-16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPWTACKFFGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=C(C#N)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



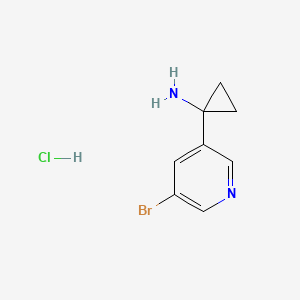
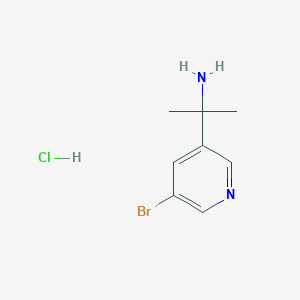
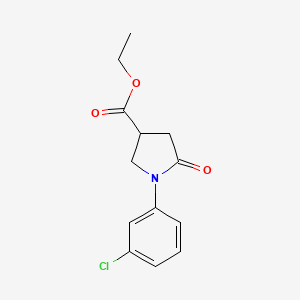
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
